Setiptiline

Histamine H1 Receptor Binding Affinity Sedation

Setiptiline is a tetracyclic NaSSA with a unique binding profile: potent NET inhibitor (Ki=25 nM), 5-HT2 antagonist (Ki=18 nM), and biased 5-HT1eR agonist. Unlike mianserin or mirtazapine, its distinct 5-HT₁eR agonism and >15-fold H₁/NET ratio reduce sedative confounds in behavioral assays. Clinically validated for adjunctive schizophrenia negative symptom reduction (SANS score: 65→42, p<0.05). Ideal for GPCR functional selectivity, in vivo antidepressant screening, and sleep apnea models. Available in research-grade purity.

Molecular Formula C19H19N
Molecular Weight 261.4 g/mol
CAS No. 57262-94-9
Cat. No. B1200691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetiptiline
CAS57262-94-9
Synonyms1,2,3,4-tetrahydro-2-methyl-9H-dibenzo(3,4-6,7)cyclohepta(1,2-C)pyridine
13b,4a-carba-mianserin
MO 8282
MO-8282
ORG 8282
ORG-8282
setiptiline
Molecular FormulaC19H19N
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24
InChIInChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3
InChIKeyGVPIXRLYKVFFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Setiptiline (CAS 57262-94-9): Core Pharmacological Baseline for Tetracyclic Antidepressant Procurement


Setiptiline (CAS 57262-94-9) is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary molecular targets include norepinephrine transporter (NET) inhibition (Ki = 25 nM), α2-adrenergic receptor antagonism, and antagonism at 5-HT₂ receptors (Ki = 18 nM) and histamine H₁ receptors (Ki = 8 nM) . Structurally, it is a close analogue of mianserin and mirtazapine, being delta(13b,4a),4a-carba-mianserin [1]. Setiptiline was commercialized in Japan in 1989 for the treatment of depression and depressive states [2].

Why Generic Substitution Fails for Setiptiline: The Quantitative Gap in NaSSA Receptor Selectivity Profiles


Substituting Setiptiline with a generic NaSSA or tetracyclic antidepressant is scientifically unsound due to divergent receptor binding affinities and functional selectivities. While mianserin and mirtazapine share structural homology, their binding profiles at 5-HT₂ subtypes and H₁ receptors differ quantitatively, translating to distinct clinical efficacy and tolerability signatures [1]. For instance, Setiptiline's H₁ receptor affinity (Ki = 8 nM) is more than 15-fold higher than its NET affinity (Ki = 25 nM), a ratio that diverges from comparator agents and directly influences sedation liability. Furthermore, the recent discovery that Setiptiline acts as a potent agonist at 5-HT₁eR—contrary to its established antagonist profile at 5-HT₂ and 5-HT₃ receptors—introduces an unexpected dimension of functional selectivity not observed with all in-class analogs [2]. Such nuanced pharmacodynamics render simple generic substitution without quantitative binding data a high-risk procurement strategy.

Setiptiline (CAS 57262-94-9) Quantitative Differentiation Evidence Guide


H₁ Receptor Affinity: Setiptiline (Ki = 8 nM) vs. Mirtazapine (pKi = 9.3, Ki ≈ 0.5 nM)

Setiptiline demonstrates a Ki of 8 nM for the histamine H₁ receptor in rat brain preparations . In contrast, mirtazapine exhibits a pKi of 9.3 for H₁ receptors (Ki ≈ 0.5 nM), representing an approximately 16-fold higher affinity . This quantitative difference in H₁ antagonism is a primary determinant of sedation profiles, with Setiptiline's lower relative affinity potentially offering a less pronounced sedative burden compared to mirtazapine.

Histamine H1 Receptor Binding Affinity Sedation

Norepinephrine Transporter (NET) Inhibition: Setiptiline (Ki = 25 nM) vs. Mianserin (Ki = 252 nM)

Setiptiline inhibits the norepinephrine transporter (NET) with a Ki of 25 nM . Mianserin, in contrast, exhibits significantly weaker NET affinity with a reported Ki of 252 nM in MDCK-Net6 cells stably transfected with human NET [1]. This represents a 10-fold greater potency for Setiptiline at the NET.

Norepinephrine Transporter Binding Affinity Antidepressant Mechanism

5-HT₂ Receptor Affinity: Setiptiline (Ki = 18 nM) vs. Mianserin (Ki = 8 nM)

Setiptiline binds to 5-HT₂ receptors with a Ki of 18 nM in human recombinant receptor assays . Mianserin hydrochloride demonstrates higher affinity, with Ki values of 8.0 nM and 8.1 nM for human 5-HT₂A and 5-HT₂C receptors, respectively . Setiptiline's affinity is approximately 2.2-fold lower than mianserin at these serotonin receptor subtypes.

5-HT2 Receptor Binding Affinity Serotonergic Modulation

Unexpected 5-HT₁eR Agonism: A Unique Functional Selectivity Shared with Mianserin but Structurally Distinct from Inactive-State Scaffolds

Setiptiline, originally characterized as a 5-HT receptor antagonist, was recently discovered to act as a potent agonist at the 5-HT₁e receptor (5-HT₁eR) [1]. Cryo-EM structural studies reveal that Setiptiline adopts a unique agonist-like binding pose at 5-HT₁eR that is distinct from the binding modes observed for similar drug scaffolds in inactive-state 5-HTR structures [2]. This functional selectivity—agonism at 5-HT₁eR and 5-HT₁FR while antagonizing 5-HT₂ and 5-HT₃ receptors—is a property shared with mianserin and mirtazapine, but the specific structural determinants differ subtly, as evidenced by RMSD comparisons (0.63 Å for Setiptiline-bound vs. BRL-54443-bound complex) [2].

5-HT1e Receptor Functional Selectivity Agonism Cryo-EM

Setiptiline (CAS 57262-94-9): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vivo Behavioral Studies Requiring Robust Noradrenergic Enhancement with Attenuated Sedation

For researchers designing in vivo antidepressant efficacy studies, particularly in rodent models of depression such as the forced swim test or learned helplessness paradigm, Setiptiline offers a quantifiable advantage. Its 10-fold greater NET inhibition potency (Ki = 25 nM) compared to mianserin (Ki = 252 nM) predicts a stronger enhancement of noradrenergic neurotransmission [1]. Concurrently, its 16-fold lower H₁ affinity (Ki = 8 nM) compared to mirtazapine (pKi = 9.3) suggests a reduced sedative burden, which is critical for minimizing confounding behavioral artifacts in tests of locomotor activity and motivation [2].

GPCR Functional Selectivity Studies Focusing on 5-HT₁eR Agonism

The recent structural elucidation of Setiptiline as a potent agonist at the understudied 5-HT₁e receptor provides a unique opportunity for researchers investigating GPCR signaling bias and functional selectivity. Setiptiline's agonist-like binding pose, distinct from inactive-state 5-HTR scaffolds, makes it an ideal tool compound for studies aimed at characterizing the downstream signaling pathways (e.g., Gi1-mediated) and physiological consequences of 5-HT₁eR activation, particularly in the context of migraine pathophysiology where this mechanism has been implicated [1]. Its structural data (RMSD 0.63 Å) provides a precise benchmark for computational chemistry and docking studies [2].

Adjunctive Therapy Research in Schizophrenia: Targeting Negative Symptoms

Setiptiline has demonstrated efficacy in improving negative symptoms in patients with schizophrenia when used as an adjunctive therapy. A clinical study showed that oral administration of Setiptiline (12.5-50 mg/day for 8 weeks) significantly reduced the Scale for the Assessment of Negative Symptoms (SANS) total score from 65 ± 8 to 42 ± 6 (p < 0.05) [1]. This specific clinical evidence supports the procurement of Setiptiline for preclinical and translational research programs focused on developing novel adjunctive treatments for the negative symptom domain of schizophrenia, an area with high unmet medical need.

Sleep-Related Breathing Disorder Research Based on Patent-Protected Indications

Intellectual property filings indicate that Setiptiline, alone or in combination with agents like zonisamide or modafinil, is claimed for the treatment of sleep-related breathing disorders, including sleep apnea and hypopnea [1]. This patent-protected application scenario provides a clear rationale for industrial and academic researchers to source Setiptiline for preclinical models of sleep apnea, particularly for studies exploring the compound's potential to lower airway pressure requirements during positive airway pressure (PAP) therapy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Setiptiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.